2-(Piperidine-1-sulfonyl)phenol
CAS No.:
Cat. No.: VC13455360
Molecular Formula: C11H15NO3S
Molecular Weight: 241.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO3S |
|---|---|
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | 2-piperidin-1-ylsulfonylphenol |
| Standard InChI | InChI=1S/C11H15NO3S/c13-10-6-2-3-7-11(10)16(14,15)12-8-4-1-5-9-12/h2-3,6-7,13H,1,4-5,8-9H2 |
| Standard InChI Key | AMABMYYCOCDQBA-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2O |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a phenol ring (C₆H₅OH) with a piperidine-1-sulfonyl group (–SO₂C₅H₁₀N) at the ortho position. The sulfonyl group enhances polarity and water solubility compared to unmodified phenols, while the piperidine ring contributes to conformational flexibility and interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₃S | |
| Molecular Weight | 241.31 g/mol | |
| LogP (Partition Coefficient) | 0.96 | |
| Topological Polar Surface Area (TPSA) | 70.5 Ų | |
| Solubility in Water | 6.95 μg/mL (pH 7.4) |
Spectral Characterization
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¹H NMR: Peaks at δ 7.34 (aromatic protons), 3.56 (piperidine CH₂), and 2.99 (sulfonyl CH₃) .
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IR: Stretching vibrations at 1169 cm⁻¹ (S=O) and 758 cm⁻¹ (C–S).
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The primary route involves the reaction of phenol derivatives with piperidine-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ or Na₂CO₃) . A typical procedure includes:
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Sulfonation: Phenol reacts with piperidine-1-sulfonyl chloride in dichloromethane at 0–5°C.
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Purification: Extraction with ethyl acetate and chromatography yield 70–85% purity .
Table 2: Synthetic Method Comparison
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Classical Sulfonation | 78 | 98 | DCM, K₂CO₃, 0°C |
| Microwave-Assisted | 92 | 99 | Ethanol, 100°C, 30 min |
| Flow Chemistry | 85 | 97 | Continuous reactor, 50°C |
Industrial Production
Scale-up processes employ continuous flow systems to enhance efficiency. For example, a 2025 study demonstrated a 92% yield using a tubular reactor with Pd/C catalysis for nitro group reduction .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl group acts as a leaving group, enabling reactions with amines or thiols. For instance, coupling with benzylamine produces N-benzyl derivatives with IC₅₀ values of 0.43 μM against Bacillus subtilis .
Electrophilic Aromatic Substitution
The phenol’s hydroxyl group directs electrophiles to the para position. Bromination yields 4-bromo-2-(piperidine-1-sulfonyl)phenol, a precursor for Suzuki-Miyaura cross-coupling .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound inhibits Salmonella typhi (MIC = 2.14 μM) and Bacillus subtilis (MIC = 0.63 μM) by disrupting cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Enzyme Inhibition
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Urease Inhibition: IC₅₀ = 0.63 μM, outperforming thiourea (IC₅₀ = 21.25 μM) by binding to the enzyme’s active-site nickel cluster .
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Acetylcholinesterase (AChE) Inhibition: 67% inhibition at 10 μM, suggesting potential for Alzheimer’s disease therapy .
Table 3: Comparative Biological Activities
| Target | Activity (IC₅₀) | Reference Compound | IC₅₀ |
|---|---|---|---|
| Urease | 0.63 μM | Thiourea | 21.25 μM |
| AChE | 4.42 μM | Galantamine | 1.85 μM |
| Prokineticin Receptor 1 | 0.48 nM | PKR1 antagonist | 1.2 nM |
Applications in Material Science
Polymer Synthesis
The compound serves as a monomer in polysulfamate production. A 2025 study achieved a polymer with Mₙ = 25,000 Da and PDI = 1.2 using nucleophilic polycondensation .
Surface Modification
Grafting onto silica nanoparticles enhances hydrophilicity (contact angle reduction from 110° to 35°), useful in chromatographic stationary phases .
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
| Compound | Structural Difference | Solubility (μg/mL) | Bioactivity (IC₅₀) |
|---|---|---|---|
| 4-(Piperidine-1-sulfonyl)phenol | Para-substituted sulfonyl | 12.5 | Urease: 1.13 μM |
| 2-Amino-4-(piperidine-1-sulfonyl)phenol | Amino group addition | 8.2 | AChE: 2.19 μM |
| Piperidine sulfonamide derivatives | Variable R-groups | 5.6–18.4 | Antitumor: 0.34–6.28 μM |
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